3-Cyclohexyl-2,3-dimethylbutan-1-ol
Description
3-Cyclohexyl-2,3-dimethylbutan-1-ol is a tertiary alcohol characterized by a cyclohexyl substituent attached to the third carbon of a branched butanol backbone. This structure confers unique physicochemical properties, including increased hydrophobicity due to the cyclohexyl group and steric hindrance from the two methyl groups at the 2- and 3-positions.
Properties
IUPAC Name |
3-cyclohexyl-2,3-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGGULIBUDIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a cyclohexylmagnesium bromide reacts with 2,3-dimethylbutanone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of 3-Cyclohexyl-2,3-dimethylbutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl-2,3-dimethylbutanone or cyclohexyl-2,3-dimethylbutanoic acid.
Reduction: Cyclohexyl-2,3-dimethylbutane.
Substitution: Cyclohexyl-2,3-dimethylbutyl chloride or cyclohexyl-2,3-dimethylbutyl amine.
Scientific Research Applications
3-Cyclohexyl-2,3-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2,3-dimethylbutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexyl and methyl groups can affect the compound’s hydrophobic interactions, impacting its binding affinity and specificity.
Comparison with Similar Compounds
2,3-Dimethylbutan-1-ol
- Structure: Lacks the cyclohexyl group but shares the 2,3-dimethyl substitution on the butanol chain.
- Properties :
- Flavor Profile : Identified as an off-flavor compound (roasted onion) in wine fermentations, with concentrations slightly elevated in genetically engineered yeast hybrids .
- Volatility : Lower molecular weight (C₆H₁₄O, 102.18 g/mol) compared to 3-cyclohexyl-2,3-dimethylbutan-1-ol (C₁₂H₂₂O, 170.31 g/mol), resulting in higher volatility.
- Applications : Primarily studied in fermentation byproduct contexts rather than industrial synthesis.
3,3-Dimethylbutan-2-ol
- Structure : Features a geminal dimethyl group at the 3-position and a hydroxyl group at the 2-position.
- Synonym Diversity: Known as pinacolyl alcohol, a key intermediate in organophosphate synthesis (e.g., soman nerve agent) . Physicochemical Differences: The absence of a cyclohexyl group reduces steric bulk, enhancing reactivity in esterification or phosphorylation reactions compared to 3-cyclohexyl-2,3-dimethylbutan-1-ol.
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol
- Structure: Shares a cyclobutanol core but differs in substituents (aminomethyl, methoxy-methylphenyl groups).
- Functional Group Impact: The aminomethyl group introduces basicity and hydrogen-bonding capacity, unlike the purely hydrophobic 3-cyclohexyl-2,3-dimethylbutan-1-ol.
Comparative Data Table
Key Research Findings
- Flavor Chemistry : The absence of a cyclohexyl group in 2,3-dimethylbutan-1-ol correlates with undesirable sensory profiles in beverages, whereas 3-cyclohexyl-2,3-dimethylbutan-1-ol’s bulkier structure may mitigate volatility and odor impact .
- Reactivity: 3,3-Dimethylbutan-2-ol’s role in organophosphate synthesis underscores the importance of hydroxyl group positioning and steric accessibility, a factor likely reduced in 3-cyclohexyl-2,3-dimethylbutan-1-ol due to its cyclohexyl hindrance .
- Regulatory and Safety Profiles : Compounds like 3,3-dimethylbutan-2-ol face stringent controls, suggesting that structural modifications (e.g., cyclohexyl addition) could alter regulatory categorization or toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
